4-Iodo-1-phenylsulfonyl-1H-pyrazole 4-Iodo-1-phenylsulfonyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199072
InChI: InChI=1S/C9H7IN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H
SMILES:
Molecular Formula: C9H7IN2O2S
Molecular Weight: 334.14 g/mol

4-Iodo-1-phenylsulfonyl-1H-pyrazole

CAS No.:

Cat. No.: VC16199072

Molecular Formula: C9H7IN2O2S

Molecular Weight: 334.14 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-phenylsulfonyl-1H-pyrazole -

Specification

Molecular Formula C9H7IN2O2S
Molecular Weight 334.14 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-iodopyrazole
Standard InChI InChI=1S/C9H7IN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H
Standard InChI Key NIKKTZOSTWOPHP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I

Introduction

Structural and Chemical Identity

4-Iodo-1-phenylsulfonyl-1H-pyrazole (C₉H₇IN₂O₂S) features a five-membered aromatic ring with two adjacent nitrogen atoms. The iodine substituent at the 4-position introduces significant steric and electronic effects, while the phenylsulfonyl group at the 1-position enhances stability and modulates solubility. Key identifiers include:

PropertyValue/Description
IUPAC Name4-Iodo-1-(phenylsulfonyl)-1H-pyrazole
Molecular FormulaC₉H₇IN₂O₂S
Molecular Weight374.13 g/mol
Hybridizationsp² at pyrazole nitrogens
Electrophilic SitesC3 and C5 positions
Common Synthetic RoutesElectrophilic cyclization , Transition-metal-free iodocyclization

The iodine atom facilitates further functionalization via cross-coupling reactions, making this compound a valuable intermediate in organic synthesis .

Synthetic Methodologies

Electrophilic Cyclization in Ionic Liquids

Recent advances highlight temperature-controlled electrophilic cyclization as a green strategy for synthesizing pyrazole derivatives. For instance, Wang et al. demonstrated that α,β-alkynic hydrazones undergo cyclization in ionic liquids like [HDBU][OAc] at 95°C, yielding 1-tosylpyrazoles in up to 95% efficiency . Adapting this method, substituting tosyl hydrazines with phenylsulfonyl hydrazines could theoretically produce 4-iodo-1-phenylsulfonyl-1H-pyrazole. Key advantages include:

  • Solvent versatility: Reactions proceed efficiently in both ionic liquids and ethanol.

  • Functional-group tolerance: Electron-withdrawing and donating substituents are compatible .

  • Metal-free conditions: Eliminates the need for transition-metal catalysts .

A hypothetical reaction pathway is illustrated below:

Phenylsulfonyl hydrazine+1-iodo-propargyl benzene[HDBU][OAc], 95°C4-Iodo-1-phenylsulfonyl-1H-pyrazole\text{Phenylsulfonyl hydrazine} + \text{1-iodo-propargyl benzene} \xrightarrow{\text{[HDBU][OAc], 95°C}} \text{4-Iodo-1-phenylsulfonyl-1H-pyrazole}

Iodocyclization of N-Propargyl Hydrazines

Togo et al. reported a transition-metal-free approach for synthesizing 4-iodopyrazoles using molecular iodine and base . By reacting N-propargyl-N'-phenylsulfonylhydrazines with I₂ in dichloromethane, 4-iodo-1-phenylsulfonyl-1H-pyrazole could be obtained via 5-endo-dig cyclization. This method offers:

  • High regioselectivity: Iodine selectively occupies the 4-position due to electronic effects .

  • Scalability: Reactions are complete within 12 hours at room temperature .

Physicochemical Properties

While direct data for 4-iodo-1-phenylsulfonyl-1H-pyrazole are scarce, analogs such as 4-iodo-1-phenyl-1H-pyrazole (CAS 23889-85-2) provide insights :

Property4-Iodo-1-phenyl-1H-pyrazoleInferred for Target Compound
Melting PointNot reportedLikely >150°C (sulfonyl groups increase crystallinity)
SolubilityLow in water, soluble in DMSOModerate in polar aprotic solvents
StabilityAir-stableSensitive to strong acids/bases
Spectral Data (IR)ν(C-I) ~590 cm⁻¹ν(S=O) ~1150–1350 cm⁻¹

The phenylsulfonyl group enhances thermal stability compared to non-sulfonylated analogs, as evidenced by thermogravimetric analyses of related compounds .

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

Pyrazole derivatives exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The iodine atom in 4-iodo-1-phenylsulfonyl-1H-pyrazole enables further derivatization via Suzuki or Sonogashira couplings, facilitating the development of targeted therapies. For example:

  • Anticancer agents: Iodinated pyrazoles inhibit kinase enzymes by coordinating with ATP-binding sites .

  • Antibacterial scaffolds: Sulfonyl groups enhance membrane permeability and target affinity .

Materials Science

The electron-deficient nature of the pyrazole ring makes this compound suitable for:

  • Organic semiconductors: As a building block for charge-transport materials.

  • Ligands in catalysis: Coordinating with transition metals to form complexes for cross-coupling reactions .

HazardPrecautionary Measures
Skin irritation (H315)Wear nitrile gloves and lab coat
Eye damage (H319)Use safety goggles
Respiratory sensitization (H335)Work in a fume hood

Future Directions

Emerging trends in pyrazole chemistry emphasize sustainability and functional diversity:

  • Green solvent systems: Expanding the use of ionic liquids to reduce waste .

  • Photocatalytic functionalization: Leveraging light-driven reactions to introduce complex substituents .

  • Bioconjugation: Developing pyrazole-based probes for imaging and diagnostics.

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